molecular formula C17H17ClN2O3S B2981015 4-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide CAS No. 941929-81-3

4-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

Cat. No.: B2981015
CAS No.: 941929-81-3
M. Wt: 364.84
InChI Key: YMOFTGXUICJKTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “4-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide”, there are related studies on the synthesis of similar compounds. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Catalytic Applications and Environmental Friendliness

The compound's derivatives have been utilized in catalytic processes, such as the copper(II)-catalyzed remote sulfonylation of aminoquinolines. This method generates environmentally benign byproducts and uses sodium sulfinates as sulfide sources, offering a less odorous and more environmentally friendly alternative to traditional sulfide sources (Chengcai Xia et al., 2016).

Anti-cancer and Antiproliferative Effects

Several studies have focused on the synthesis of derivatives with potential anticancer properties. For instance, derivatives have been synthesized with significant antiproliferative activities against human cancer cell lines, including novel PI3K inhibitors and anticancer agents based on bioisostere principles (Teng Shao et al., 2014). Additionally, indapamide derivatives have been explored for their proapoptotic activity on melanoma cell lines, demonstrating the potential for cancer treatment (Ö. Yılmaz et al., 2015).

Pharmacokinetics and Tissue Distribution

Investigations into the pharmacokinetics and tissue distribution of related compounds have been conducted to understand their potential as drugs. For example, studies on IN-1130, a novel ALK5 inhibitor, revealed its pharmacokinetics, metabolism, and significant distribution into liver, kidneys, and lungs, suggesting its efficacy as an oral anti-fibrotic drug (Y. W. Kim et al., 2008).

Antimicrobial Screening

The antimicrobial activity of novel series of derivatives integrated with various moieties has been screened, showing effectiveness against pathogenic bacteria such as S. aureus and E. coli, indicating their potential as antimicrobial agents (M. Idrees et al., 2020).

Coordination Chemistry

The adaptable coordination chemistry of related compounds towards metals like zinc(II) and mercury(II) has been explored, highlighting their versatility and providing different environments to the metal center based on diverse coordination modes. This research may contribute to the development of new materials or catalytic agents (G. A. Ardizzoia et al., 2010).

Properties

IUPAC Name

4-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-24(22,23)20-10-2-3-13-11-15(8-9-16(13)20)19-17(21)12-4-6-14(18)7-5-12/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOFTGXUICJKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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